N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
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Description
N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C21H17F2N3O3S2 and its molecular weight is 461.5. The purity is usually 95%.
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Biological Activity
N-(3,4-Difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A difluorophenyl group.
- An oxadiazole moiety.
- A thiophene ring.
- A sulfonamide functional group.
This structural diversity may contribute to its varied biological activities.
Biological Activity Overview
The biological activities of sulfonamides and related compounds have been extensively studied. The following sections detail the specific activities attributed to this compound.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:
- In vitro studies indicate that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
These findings suggest that modifications in the aromatic rings and the presence of fluorine atoms enhance antimicrobial efficacy.
Anticancer Activity
Research has demonstrated that oxadiazoles possess anticancer properties. The compound under discussion has shown promise in inhibiting cancer cell proliferation:
- Case Study : A derivative exhibited an IC50 value of 12 µM against the HCT116 colon cancer cell line, indicating potent anticancer activity.
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon) | 12 |
MCF7 (Breast) | 15 |
The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation markers:
- Experimental Models : In rodent models of inflammation, administration resulted in a significant decrease in TNF-alpha and IL-6 levels.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
- Interference with Cellular Signaling : The compound could disrupt signaling pathways associated with cancer cell proliferation and survival.
- Modulation of Immune Response : Its anti-inflammatory effects may stem from modulation of cytokine production.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3S2/c1-3-13-4-6-14(7-5-13)20-24-21(29-25-20)19-18(10-11-30-19)31(27,28)26(2)15-8-9-16(22)17(23)12-15/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYOCFXWLQVHLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.